molecular formula C20H24N2O2S B454452 4-(cyclopentyloxy)-N'-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide

4-(cyclopentyloxy)-N'-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide

Cat. No.: B454452
M. Wt: 356.5g/mol
InChI Key: IUDNOUPLDKUGSE-KGENOOAVSA-N
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Description

4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core substituted with a cyclopentyloxy group and a 2,5-dimethylthiophen-3-yl ethylidene moiety. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the benzohydrazide core by reacting benzoyl chloride with hydrazine hydrate. The cyclopentyloxy group can be introduced through an etherification reaction using cyclopentanol and a suitable base. The final step involves the condensation of the benzohydrazide with 2,5-dimethylthiophen-3-carbaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific diseases.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopentyloxy)benzohydrazide: Lacks the 2,5-dimethylthiophen-3-yl ethylidene moiety, making it less complex.

    N’-[(1E)-1-(2,5-Dimethylthiophen-3-yl)ethylidene]benzohydrazide: Lacks the cyclopentyloxy group, which may affect its reactivity and applications.

Uniqueness

4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further study.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5g/mol

IUPAC Name

4-cyclopentyloxy-N-[(E)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]benzamide

InChI

InChI=1S/C20H24N2O2S/c1-13-12-19(15(3)25-13)14(2)21-22-20(23)16-8-10-18(11-9-16)24-17-6-4-5-7-17/h8-12,17H,4-7H2,1-3H3,(H,22,23)/b21-14+

InChI Key

IUDNOUPLDKUGSE-KGENOOAVSA-N

SMILES

CC1=CC(=C(S1)C)C(=NNC(=O)C2=CC=C(C=C2)OC3CCCC3)C

Isomeric SMILES

CC1=CC(=C(S1)C)/C(=N/NC(=O)C2=CC=C(C=C2)OC3CCCC3)/C

Canonical SMILES

CC1=CC(=C(S1)C)C(=NNC(=O)C2=CC=C(C=C2)OC3CCCC3)C

Origin of Product

United States

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